molecular formula C15H19N5O2 B2466167 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide CAS No. 2034363-86-3

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide

Cat. No. B2466167
CAS RN: 2034363-86-3
M. Wt: 301.35
InChI Key: XTMWRTRWCIZARN-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including structures similar to the compound , have been synthesized and characterized. These complexes have been studied for their antioxidant activity, utilizing in vitro assays such as DPPH, ABTS, and FRAP, revealing significant antioxidant potential. The structural analysis of these complexes, through single crystal X-ray crystallography, showed supramolecular architectures facilitated by hydrogen bonding interactions, indicating the compound's relevance in the design of coordination complexes with potential antioxidant applications (Chkirate et al., 2019).

Insecticidal Assessment

The compound has also been explored as a precursor for the synthesis of various heterocycles tested for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This highlights the potential application of such compounds in agricultural pest management, showcasing the versatility of the chemical framework for developing new insecticidal agents (Fadda et al., 2017).

Antimicrobial and Molecular Docking Studies

Furthermore, pyrazole-imidazole-triazole hybrids, structurally related to the compound of interest, have been synthesized and assessed for their antimicrobial properties. One such compound demonstrated potency against A. niger, even surpassing the reference drug Fluconazole. Molecular docking studies were conducted to ascertain the binding conformation of these compounds, suggesting their potential as antimicrobial agents (Punia et al., 2021).

Anticonvulsant Activity

In the realm of pharmaceutical research, derivatives bearing pyrazole, triazole, and imidazole rings, akin to the compound in focus, have been synthesized and evaluated for their anticonvulsant activity. This research sheds light on the structural attributes contributing to anticonvulsant efficacy, providing a foundation for the development of novel anticonvulsant drugs (Tarikogullari et al., 2010).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-10-8-15-19(6-7-20(15)17-10)5-4-16-14(21)9-13-11(2)18-22-12(13)3/h6-8H,4-5,9H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMWRTRWCIZARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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